molecular formula C13H16ClNO3 B1420268 2-Chloro-4-(4-methoxypiperidine-1-carbonyl)phenol CAS No. 1096859-74-3

2-Chloro-4-(4-methoxypiperidine-1-carbonyl)phenol

Cat. No. B1420268
CAS RN: 1096859-74-3
M. Wt: 269.72 g/mol
InChI Key: PFZJYLZIINXFLP-UHFFFAOYSA-N
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Description

“2-Chloro-4-(4-methoxypiperidine-1-carbonyl)phenol” is a chemical compound with the molecular formula C13H16ClNO3 . It has a molecular weight of 269.72 .


Synthesis Analysis

The synthesis of compounds similar to “2-Chloro-4-(4-methoxypiperidine-1-carbonyl)phenol” often involves reactions with primary or secondary amines . Piperidines, a class of compounds that includes “2-Chloro-4-(4-methoxypiperidine-1-carbonyl)phenol”, are significant synthetic fragments for designing drugs . They are present in more than twenty classes of pharmaceuticals .


Molecular Structure Analysis

The molecular structure of “2-Chloro-4-(4-methoxypiperidine-1-carbonyl)phenol” consists of a phenol group, a methoxy group, and a piperidine ring . The InChI code for this compound is 1S/C12H15ClN2O2/c1-17-10-4-6-15 (7-5-10)12 (16)9-2-3-11 (13)14-8-9/h2-3,8,10H,4-7H2,1H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Chloro-4-(4-methoxypiperidine-1-carbonyl)phenol” include a molecular weight of 269.72 . . Additional properties such as boiling point and storage conditions are not specified in the search results .

Scientific Research Applications

Synthesis of Bioactive Natural Products

This compound serves as a building block in the synthesis of bioactive natural products. Its structural complexity and functional groups make it a valuable precursor in creating compounds with potential biological activities, such as anti-tumor and anti-inflammatory effects .

Conducting Polymers

Due to its phenolic structure, it can be used in the development of conducting polymers. These polymers have applications in various electronic devices, including sensors, transistors, and photovoltaic cells .

Antioxidants

The compound’s ability to donate electrons makes it a candidate for use as an antioxidant. This property is beneficial in preventing oxidative stress in biological systems as well as in materials science to protect substances from degradation .

Ultraviolet Absorbers

2-Chloro-4-(4-methoxypiperidine-1-carbonyl)phenol: can be utilized as an ultraviolet absorber. This application is crucial in the production of sunscreens, plastics, and coatings to prevent UV-induced damage .

Flame Retardants

The compound’s inherent properties may be harnessed to develop flame retardants. These are used in a variety of materials, including textiles and building materials, to inhibit or resist the spread of fire .

Pharmaceuticals

In the pharmaceutical industry, this compound could be explored for the synthesis of novel drugs due to its potential biological activities. Its molecular framework allows for the creation of diverse pharmacophores .

Material Science

Its structural attributes can improve the thermal stability and flame resistance of materials like plastics and adhesives, making it a valuable additive in material science applications .

Analytical Chemistry

As a reagent, 2-Chloro-4-(4-methoxypiperidine-1-carbonyl)phenol could be used in analytical chemistry for the detection and quantification of various chemical species through the formation of detectable complexes .

Safety And Hazards

The safety and hazards associated with “2-Chloro-4-(4-methoxypiperidine-1-carbonyl)phenol” are not specified in the search results .

properties

IUPAC Name

(3-chloro-4-hydroxyphenyl)-(4-methoxypiperidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO3/c1-18-10-4-6-15(7-5-10)13(17)9-2-3-12(16)11(14)8-9/h2-3,8,10,16H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFZJYLZIINXFLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C(=O)C2=CC(=C(C=C2)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-(4-methoxypiperidine-1-carbonyl)phenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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